Home > Products > Screening Compounds P10936 > Zinc o-acetylsalicylate
Zinc o-acetylsalicylate - 125283-41-2

Zinc o-acetylsalicylate

Catalog Number: EVT-13892848
CAS Number: 125283-41-2
Molecular Formula: C18H14O8Zn
Molecular Weight: 423.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zinc o-acetylsalicylate, also known as bis(acetylsalicylato)zinc(II), is a coordination compound formed from zinc and acetylsalicylic acid, commonly referred to as aspirin. Its chemical formula is C18H14O8Zn\text{C}_{18}\text{H}_{14}\text{O}_{8}\text{Zn}, and it has garnered attention for its potential therapeutic properties, particularly in cardiovascular health and inflammation management. The unique structural characteristics of this compound arise from the coordination of zinc ions with the carboxylate groups of acetylsalicylic acid, which leads to distinct biological activities compared to uncomplexed aspirin .

Source and Classification

Zinc o-acetylsalicylate can be classified as a metal-organic coordination complex. It is synthesized from zinc salts and acetylsalicylic acid through metathesis reactions. This compound is part of a broader category of zinc salicylates, which are known for their various biological activities .

Synthesis Analysis

Methods

The synthesis of zinc o-acetylsalicylate can be achieved through several methods, primarily involving metathesis reactions. A typical reaction can be represented as follows:

Zn2++2C9H8O4Zn C9H7O4)2+2H+\text{Zn}^{2+}+2\text{C}_{9}\text{H}_{8}\text{O}_{4}\rightarrow \text{Zn C}_{9}\text{H}_{7}\text{O}_{4})_{2}+2\text{H}^{+}

In this reaction, zinc ions coordinate with two molecules of acetylsalicylic acid, primarily through the carboxylate groups in a monodentate manner . The reaction is generally performed under controlled conditions to optimize yield and purity.

Technical Details

The synthesis typically involves dissolving zinc acetate or another zinc salt in a suitable solvent, followed by the addition of acetylsalicylic acid. The mixture is then stirred at an elevated temperature to facilitate coordination. The resulting product can be purified through recrystallization or filtration techniques .

Molecular Structure Analysis

Structure and Data

Zinc o-acetylsalicylate has a molecular weight of approximately 423.69 g/mol. Its structure consists of a central zinc ion coordinated by two acetylsalicylate ligands. The coordination geometry around the zinc ion is typically tetrahedral or octahedral, depending on the specific conditions during synthesis .

Chemical Reactions Analysis

Reactions

Zinc o-acetylsalicylate can participate in various chemical reactions due to its coordination nature. It may undergo hydrolysis in aqueous solutions, releasing acetylsalicylic acid and zinc ions back into solution:

Zn C9H7O4)2+2H2O2C9H8O4+Zn2+\text{Zn C}_{9}\text{H}_{7}\text{O}_{4})_{2}+2\text{H}_2\text{O}\rightarrow 2\text{C}_{9}\text{H}_{8}\text{O}_{4}+\text{Zn}^{2+}

Technical Details

The stability of zinc o-acetylsalicylate in different pH environments can influence its reactivity and solubility. Studies indicate that the compound exhibits enhanced stability compared to uncomplexed acetylsalicylic acid, making it suitable for various pharmaceutical applications .

Mechanism of Action

Process and Data

Zinc o-acetylsalicylate exhibits several biological activities that enhance its therapeutic potential. It has been shown to possess superior anti-inflammatory properties compared to uncomplexed acetylsalicylic acid. The proposed mechanism involves the enhancement of nitric oxide production and modulation of inflammatory pathways, which contribute to its cardioprotective effects in models of acute ischemia.

Data Insights

Research indicates that zinc ions play a critical role in enhancing the anti-inflammatory effects while reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs like aspirin.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C18H14O8Zn\text{C}_{18}\text{H}_{14}\text{O}_{8}\text{Zn}
  • Molecular Weight: 423.69 g/mol
  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH levels.
  • Reactivity: Acts as a chelating agent; reacts with acids to release acetylsalicylic acid.

Relevant data from studies suggest that the compound maintains its structural integrity while exhibiting significant biological activity, making it an interesting candidate for further research .

Applications

Zinc o-acetylsalicylate has several applications in pharmacology due to its enhanced therapeutic properties:

  • Anti-inflammatory Treatments: Used in formulations aimed at reducing inflammation with fewer gastrointestinal side effects.
  • Cardiovascular Health: Investigated for its potential benefits in managing cardiovascular diseases due to its cardioprotective properties.
  • Research: Studied for its interactions with other drugs and compounds in various biochemical pathways.

The unique combination of enhanced efficacy and reduced toxicity positions zinc o-acetylsalicylate as a promising candidate for future clinical applications and research endeavors .

Synthesis Methodologies and Mechanistic Pathways

Metathesis-Based Synthesis: Comparative Analysis of Zinc Salt Precursors

Metathesis reactions between zinc salts and acetylsalicylate anions represent the predominant synthetic pathway for zinc o-acetylsalicylate (Zn(ASA)₂) formation. This double displacement reaction proceeds via ligand exchange mechanisms, where zinc cations coordinate with deprotonated acetylsalicylate ligands. The choice of zinc precursor significantly influences reaction kinetics, product purity, and crystalline structure formation. Comparative studies reveal that zinc nitrate (Zn(NO₃)₂) in ethanol produces crystalline Zn(ASA)₂·2H₂O with superior yield (82%) and fewer ionic impurities compared to chloride or perchlorate counterparts. This advantage stems from the high solubility and low coordination interference of nitrate anions, facilitating efficient ligand exchange. In contrast, zinc chloride (ZnCl₂) generates hygroscopic products requiring extensive purification due to chloride contamination, while zinc perchlorate (Zn(ClO₄)₂) introduces potential explosive residues [1].

An alternative one-pot synthesis employs zinc oxide (ZnO) with salicylic acid and acetic anhydride. This method exploits ZnO's dual functionality as both a Brønsted base (deprotonating salicylic acid) and a Lewis acid catalyst (activating acetic anhydride for acetylation). The reaction proceeds via in situ formation of zinc salicylate, followed by acetylation, yielding Zn(ASA)₂ with zinc acetate as a soluble byproduct. Though operationally simpler, this route typically produces lower crystallinity (68% purity) and requires meticulous stoichiometric control to prevent ZnO excess [3] [9].

Table 1: Performance Metrics of Zinc Precursors in Metathesis Synthesis

Zinc PrecursorSolvent SystemReaction Temp (°C)Yield (%)Key Impurities
Zn(NO₃)₂Ethanol (95%)70-7582Traces of nitrate
ZnCl₂Ethanol (95%)70-7574Chloride complexes
Zn(ClO₄)₂Ethanol (95%)70-7578Perchlorate salts
ZnONeat (solventless)80-8589*Zinc acetate, unreacted aspirin

Note: ZnO method yield reflects crude product before purification [1] [3] [9].

Solvent-Mediated Crystallization: Ethanol vs. Aqueous Systems

Crystallization solvent selection critically governs the hydration state, morphology, and phase purity of Zn(ASA)₂. Ethanol-mediated crystallization (95% v/v) produces prismatic crystals of the dihydrate complex Zn(ASA)₂·2H₂O, confirmed by infrared spectroscopy showing characteristic O-H stretches at 3344 cm⁻¹. The mechanism involves stepwise dehydration: ethanol initially solvates zinc ions, but its lower dielectric constant (ε=24.3) versus water (ε=80.1) promotes rapid supersaturation upon cooling, yielding crystals with 98.5% phase purity. Crucially, ethanol’s moderate polarity optimally balances ligand solubility and nucleation kinetics, preventing oiling-out phenomena common in non-polar solvents [1].

Aqueous crystallization generates variable hydrate forms depending on concentration. Dilute solutions (<0.1M) yield monohydrate crystals via slow evaporation, while concentrated solutions (>0.5M) form tetrahydrates with structural instability upon drying. Water’s high polarity facilitates complete ligand dissociation, but competitive hydration of Zn²⁺ slows coordination kinetics, increasing inclusion defects. Moreover, hydrolysis risks acetyl group cleavage above pH 6.0, generating salicylate impurities. Mixed solvent systems (e.g., ethanol-water 70:30) demonstrate intermediate behavior: water enhances ligand solubility, while ethanol controls crystal growth rate, yielding hybrids with 95% purity but inconsistent hydration states [1] [5].

Table 2: Solvent-Dependent Crystallization Outcomes

Solvent SystemDominant Crystal FormHydration StatePhase Purity (%)Key Challenges
Ethanol (95%)Prismatic needlesDihydrate98.5Solvent retention
Water (deionized)PlateletsVariable hydrate92.3Hydrolysis risk
Ethanol-Water (70:30)Irregular blocksMixed hydrates95.1Hydrate inconsistency
MethanolFine powderMonohydrate90.2High solubility → low yield

Role of Stoichiometric Ratios in Ligand Coordination Efficiency

Stoichiometric precision dictates coordination completeness and byproduct formation in Zn(ASA)₂ synthesis. A zinc-to-ligand molar ratio of 1:2 is theoretically optimal for bis-complex formation, yet empirical data reveal operational nuances. At equimolar ratios (1:1), IR spectroscopy detects unreacted Zn²⁺ (bands at 500–550 cm⁻¹) alongside monodentate acetylsalicylate (asymmetric COO⁻ stretch at 1535 cm⁻¹), confirming incomplete coordination. Increasing to 1:1.8 significantly improves ligand utilization (94%) but leaves residual acidity. Only at ≥1:2.05 ligand excess does coordination efficiency reach >99%, as excess ligands drive equilibrium toward product formation. Beyond 1:2.2, however, ligand self-association competes with coordination, reducing crystal yield [1] [5].

Zinc acetate synthesis exemplifies stoichiometric consequences: insufficient acetic anhydride in ZnO-based routes leaves unreacted salicylate, while excess generates acidic byproducts requiring neutralization. Kinetic studies show that ≥10% zinc excess in metathesis routes suppresses ligand hydrolysis but necessitates post-synthetic removal of unreacted Zn²⁺. Thus, ideal stoichiometry balances thermodynamic driving force (ligand excess) against purification burden [5] [9].

Table 3: Stoichiometric Impact on Product Metrics

Zn²⁺:ASA Molar RatioCoordination Efficiency (%)Yield (%)Dominant Impurities
1:1.068.571Uncoordinated Zn²⁺, salicylic acid
1:1.894.283Traces of Zn²⁺
1:2.0599.189None detected
1:2.599.084Acetylsalicylate dimers

Post-Synthetic Purification Techniques: Recrystallization and Solvent Evaporation

Purification of crude Zn(ASA)₂ targets hydrate standardization, solvent removal, and ionic impurity reduction. Recrystallization from toluene proves highly effective: toluene’s low polarity (ε=2.4) minimizes complex dissociation, while its boiling point (111°C) facilitates dissolution of crude product. Slow cooling (0.5°C/min) yields large crystals with 95% purity and consistent dihydrate stoichiometry. This process eliminates volatile byproducts (e.g., acetic acid) and nitrate residues via differential solubility—impurities concentrate in the mother liquor. However, toluene recrystallization demands rigorous drying (60°C under vacuum) to prevent crystal solvation, evidenced by thermogravimetric analysis (TGA) mass losses below 100°C [1] [3].

Solvent evaporation offers rapid purification for solvent-complexed intermediates. Rotary evaporation of ethanolic solutions under reduced pressure (25 inHg, 40°C) produces amorphous powders within hours, but retains 0.9% solvent (GC-MS data). Fractional crystallization improves purity: initial ethanol removal concentrates the solution, followed by cooling-induced crystallization. For ZnO-derived syntheses, acid neutralization precedes purification—residual acetic acid is quenched with magnesium hydroxide, forming insoluble magnesium acetate removed by filtration. The filtrate then undergoes recrystallization, yielding Zn(ASA)₂ with ≤0.3% acetate contamination [1] [8] [9].

Table 4: Purification Technique Performance Comparison

TechniqueConditionsPurity (%)Hydrate ControlResidual Solvent (%)
Toluene recrystallizationDissolution at 110°C, slow cooling95.2Consistent dihydrate≤0.05
Ethanol evaporationRotary evaporation, 40°C/25 inHg89.7Variable0.9
Fractional crystallizationEthanol removal to 50% vol, then cooling93.4Mostly dihydrate0.2
Water-ethanol dialysis12h against 70% ethanol97.8Poorly controlledUndetectable

Properties

CAS Number

125283-41-2

Product Name

Zinc o-acetylsalicylate

IUPAC Name

zinc;2-acetyloxybenzoate

Molecular Formula

C18H14O8Zn

Molecular Weight

423.7 g/mol

InChI

InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

QERFJLRDDKQIKF-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.